molecular formula C15H20O5 B8608132 Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate CAS No. 159550-16-0

Methyl 4-(2-{2-[(prop-2-en-1-yl)oxy]ethoxy}ethoxy)benzoate

Cat. No. B8608132
Key on ui cas rn: 159550-16-0
M. Wt: 280.32 g/mol
InChI Key: GFDKMQGFMCENAZ-UHFFFAOYSA-N
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Patent
US05656197

Procedure details

These compounds were synthesized by similar methods. The representative synthesis of 4-(2-(2-allyloxyethoxy)ethoxy)benzoic acid (11) is presented. A mixture of 8.39 grams (0.03 mole) of the obtained methyl 4-(2-(2-allyloxy-ethoxy)ethoxy)benzoate (7), 6 ml of 50% aqueous sodium hydroxide solution and 150 ml of methanol was stirred under reflux for three hours. Methanol was distilled off (100 ml) and water 600 ml was added. The reaction mixture was acidified with hydrochloric acid. After cooling to 0° C., a white solid was filtered and set aside. The filtrate was extracted with dichloromethane and the extracted material was evaporated to a white solid which was combined with the set-aside material. The combined material was dried under vacuum to yield 4.4 g of product (94.3%). 1H-NMR (CDCl3, TMS): d=3.81-4.25 (m, 10H, --CH2 --(OCH2CH2)2 -- ), 5.23 and 5.9 (m, 3H, CH2 =CH--), 6.95 and 8.05 (2d, 4 aromatic protons), 12.2 (s, 1H, --COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.39 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
94.3%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:2]=C.[CH2:20]([O:23]CCOCCOC1C=CC(C(OC)=O)=CC=1)[CH:21]=[CH2:22].[OH-].[Na+]>CO>[CH2:20]([O:23][CH2:2][CH2:1][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([OH:17])=[O:16])=[CH:13][CH:12]=1)[CH:21]=[CH2:22] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OCCOCCOC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
8.39 g
Type
reactant
Smiles
C(C=C)OCCOCCOC1=CC=C(C(=O)OC)C=C1
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
These compounds were synthesized by similar methods
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for three hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was distilled off (100 ml) and water 600 ml
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
a white solid was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extracted material was evaporated to a white solid which
CUSTOM
Type
CUSTOM
Details
The combined material was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OCCOCCOCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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